

Application Notes and Protocols for WAY-655978

In Vitro Kinase Assay

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Compound of Interest

Compound Name: WAY-655978

Cat. No.: B10801257

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Introduction

WAY-655978 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 α a significant therapeutic target. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of **WAY-655978** and its effects on downstream signaling.

Data Presentation

Table 1: Kinase Inhibition Profile of **WAY-655978**

Kinase Target	IC50 (nM)	Assay Technology
p38 α (MAPK14)	15	ADP-Glo™ Kinase Assay
p38 β (MAPK11)	250	ADP-Glo™ Kinase Assay
JNK1	>10,000	ADP-Glo™ Kinase Assay
JNK2	>10,000	ADP-Glo™ Kinase Assay
ERK1	>10,000	ADP-Glo™ Kinase Assay
IKK β	>10,000	ADP-Glo™ Kinase Assay
MK2	85	Radiometric Filter Binding Assay
PRAK	120	Radiometric Filter Binding Assay

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Biochemical Kinase Assay: p38 α Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of **WAY-655978** against p38 α kinase using a luminescence-based ADP detection assay.

Materials:

- Recombinant human p38 α kinase (active)
- p38 MAPK substrate peptide (e.g., ATF-2)
- **WAY-655978**
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **WAY-655978** in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
- Add 2.5 µL of the diluted **WAY-655978** or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 µL of a solution containing p38α kinase and the p38 substrate peptide in Kinase Assay Buffer.
- Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the K_m for p38α.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. Briefly, add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[\[3\]](#)
- Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[\[3\]](#)
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each concentration of **WAY-655978** relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: Inhibition of TNF-α Release in THP-1 Cells

This protocol measures the ability of **WAY-655978** to inhibit the release of Tumor Necrosis Factor-alpha (TNF- α) from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Materials:

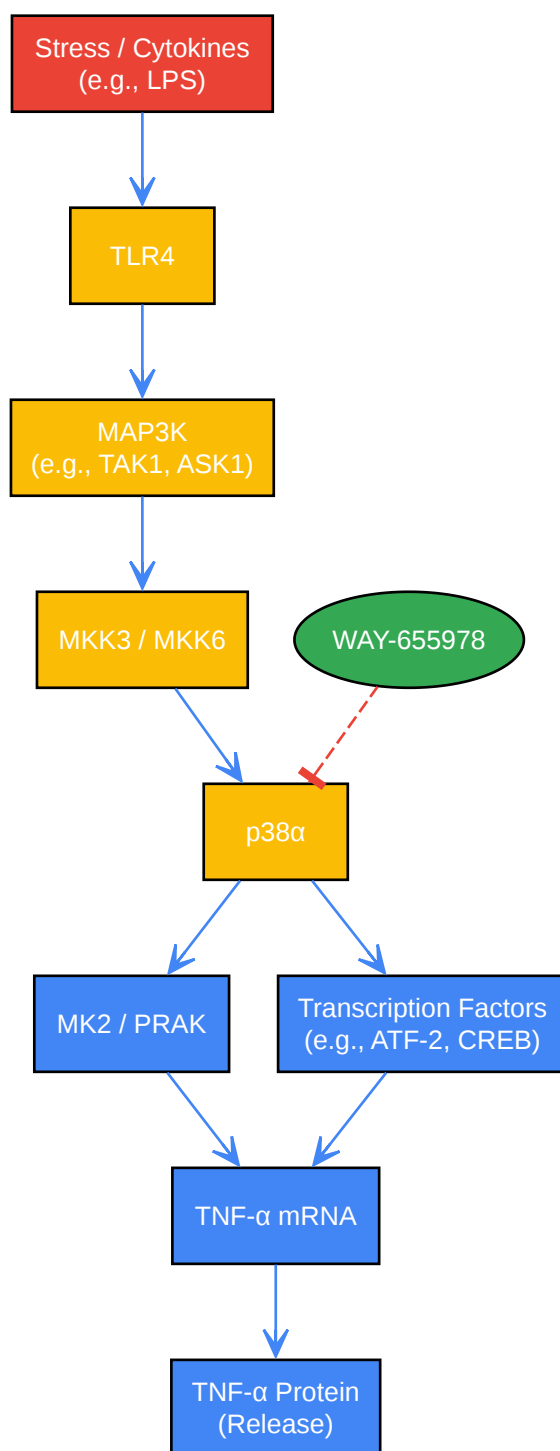
- THP-1 human monocytic cell line
- RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- **WAY-655978**
- Human TNF- α ELISA kit or HTRF/AlphaLISA assay kit
- 96-well cell culture plates

Procedure:

- Seed THP-1 cells in a 96-well plate at a density of 1×10^6 cells/mL in complete RPMI-1640 medium.
- Differentiate the THP-1 monocytes into macrophage-like cells by adding PMA to a final concentration of 50 ng/mL and incubating for 48 hours at 37°C in a 5% CO₂ incubator.
- After differentiation, gently aspirate the medium and replace it with fresh, serum-free RPMI-1640 medium.
- Prepare a serial dilution of **WAY-655978** in serum-free RPMI-1640.
- Pre-treat the cells by adding the diluted **WAY-655978** or vehicle (DMSO) to the wells and incubate for 1 hour at 37°C.
- Stimulate the cells by adding LPS to a final concentration of 1 μ g/mL.[\[4\]](#)
- Incubate the plate for 4-6 hours at 37°C.[\[4\]](#)

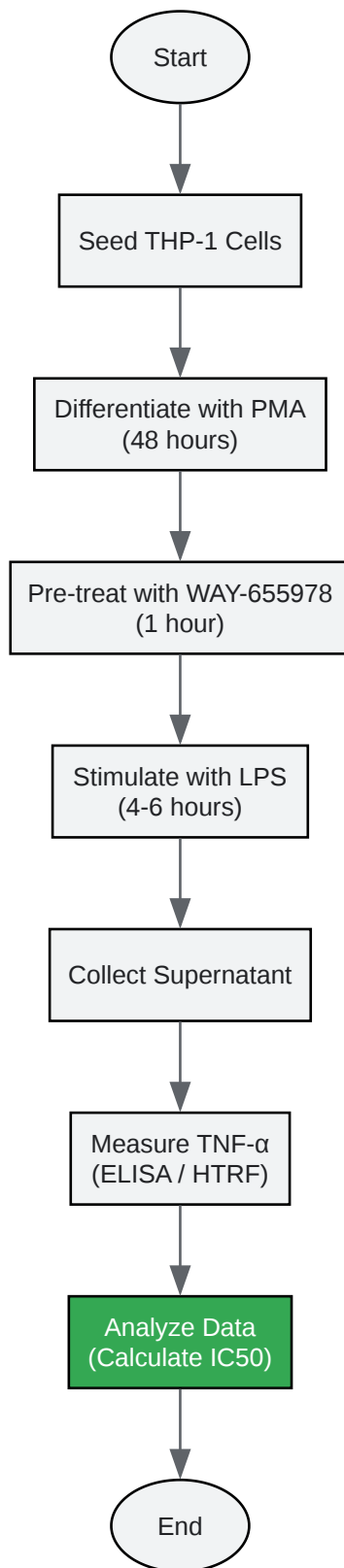
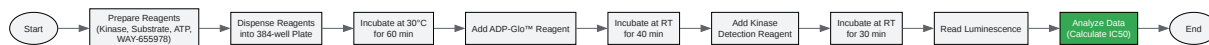
- Collect the cell culture supernatant.
- Measure the concentration of TNF- α in the supernatant using a human TNF- α ELISA kit or a homogeneous assay format like HTRF or AlphaLISA, following the manufacturer's instructions.[\[5\]](#)[\[6\]](#)
- Calculate the percent inhibition of TNF- α release for each concentration of **WAY-655978** relative to the LPS-stimulated vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: p38 MAPK signaling pathway inhibited by **WAY-655978**.



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References

- 1. sinobiological.com [sinobiological.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. promega.com [promega.com]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF- α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two High Throughput Screen Assays for Measurement of TNF- α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF- α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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